molecular formula C20H22F3N3O4S B11151079 Ethyl 4-[({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]-1-piperidinecarboxylate

Ethyl 4-[({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]-1-piperidinecarboxylate

Cat. No.: B11151079
M. Wt: 457.5 g/mol
InChI Key: IQBYRRZTCJJXHZ-UHFFFAOYSA-N
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Description

Ethyl 4-[({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]-1-piperidinecarboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]-1-piperidinecarboxylate involves multiple steps. One common method includes the reaction of 4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylic acid with ethyl chloroformate in the presence of a base to form the ethyl ester . This intermediate is then reacted with 1-piperidinecarboxylic acid under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]-1-piperidinecarboxylate undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 4-[({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]-1-piperidinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]-1-piperidinecarboxylate involves its interaction with specific molecular targets. The compound’s thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Ethyl 4-[({4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]-1-piperidinecarboxylate can be compared with other thiazole derivatives:

Properties

Molecular Formula

C20H22F3N3O4S

Molecular Weight

457.5 g/mol

IUPAC Name

ethyl 4-[[4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carbonyl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C20H22F3N3O4S/c1-3-29-19(28)26-10-8-14(9-11-26)25-17(27)16-12(2)24-18(31-16)13-4-6-15(7-5-13)30-20(21,22)23/h4-7,14H,3,8-11H2,1-2H3,(H,25,27)

InChI Key

IQBYRRZTCJJXHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=C(N=C(S2)C3=CC=C(C=C3)OC(F)(F)F)C

Origin of Product

United States

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